A Senior Application Scientist’s Guide to 1-Cyclopropylpyrazole-4-boronic Acid: Properties, Synthesis, and Application in Modern Drug Discovery
A Senior Application Scientist’s Guide to 1-Cyclopropylpyrazole-4-boronic Acid: Properties, Synthesis, and Application in Modern Drug Discovery
Abstract
1-Cyclopropylpyrazole-4-boronic acid has emerged as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique structure, combining the desirable electronic properties of a pyrazole ring with the conformational rigidity of a cyclopropyl group, makes it an invaluable reagent for introducing this moiety into complex molecular architectures. This technical guide provides an in-depth analysis of the compound's chemical properties, stability considerations, synthesis, and reactivity. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern drug development. This document serves as a comprehensive resource for scientists seeking to leverage this versatile reagent in their research and development programs.
Introduction and Core Chemical Identity
1-Cyclopropylpyrazole-4-boronic acid (CAS No: 1678534-30-9) is a specialized organoboron compound.[1] The strategic placement of the boronic acid group at the 4-position of the pyrazole ring renders it an ideal substrate for C-C bond formation. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The N1-cyclopropyl substituent provides a three-dimensional character, which can be crucial for achieving high binding affinity and selectivity for biological targets.
This guide will delve into the practical aspects of using this reagent, moving beyond simple data to explain the causality behind its reactivity and the best practices for its handling and application.
Caption: Chemical structure of 1-Cyclopropylpyrazole-4-boronic acid.
Physicochemical and Handling Properties
Understanding the fundamental properties of a reagent is critical for its effective use and storage. Boronic acids, as a class, require careful handling due to their propensity for dehydration to form boroxines and potential for protodeboronation under certain conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 1678534-30-9 | [1][5] |
| Molecular Formula | C₆H₉BN₂O₂ | [1][5] |
| Molecular Weight | 151.96 g/mol | [1][5] |
| Purity (Typical) | ≥95% | [1] |
| SMILES | Oc1cn(n_c_1)C2CC2 | [5] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds[6] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, away from light and moisture. | [5] |
Expert Insight on Stability and Handling: The recommendation for freezer storage under an inert atmosphere is not merely precautionary.[5] Many heterocyclic and cyclopropyl boronic acids are inherently unstable and can degrade on the benchtop, leading to inconsistent reaction yields.[7] For applications requiring high reproducibility or for long-term storage, conversion to a more stable derivative, such as the corresponding pinacol ester (1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, CAS 1151802-22-0), is highly recommended.[6][8][9] Pinacol esters are generally more robust, less prone to dehydration, and easier to handle and purify via standard silica gel chromatography.[9][10]
Synthesis and Reactivity Profile
General Synthesis Route
The synthesis of pyrazole boronic acids typically proceeds from the corresponding halo-pyrazole. The most common and scalable approach involves a lithium-halogen exchange at cryogenic temperatures, followed by trapping the resulting lithiated intermediate with a borate ester.
Caption: A typical one-pot synthesis workflow for pyrazole boronic acids.[11][12]
Causality Behind Experimental Choices:
-
Cryogenic Temperature (-78°C): The lithium-halogen exchange is extremely fast. Low temperatures are essential to prevent side reactions, such as the deprotonation of the solvent (THF) or reaction of the highly basic organolithium intermediate with other functional groups.
-
Borate Ester Choice: Triisopropyl borate is often preferred over trimethyl borate in large-scale synthesis. Its lower reactivity helps to control the exotherm of the borylation step, and the resulting boronic ester is less prone to immediate hydrolysis, allowing for a more controlled workup.
-
One-Pot Procedure: This approach is efficient as it avoids the isolation of the unstable lithiated pyrazole intermediate, improving overall yield and operational simplicity.[11][12]
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary application of 1-cyclopropylpyrazole-4-boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[3][13] This palladium-catalyzed reaction forms a C-C bond between the pyrazole (from the boronic acid) and an aryl or heteroaryl halide/triflate, making it a powerful tool for constructing complex biaryl systems prevalent in pharmaceuticals.[2][14]
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Field Application: A Validated Suzuki-Miyaura Protocol
The following protocol provides a reliable, self-validating system for coupling 1-cyclopropylpyrazole-4-boronic acid with a generic aryl bromide.
Objective: To synthesize 4-(Aryl)-1-cyclopropyl-1H-pyrazole.
Materials:
-
1-Cyclopropylpyrazole-4-boronic acid (1.1 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]
-
Base (e.g., Sodium Carbonate (Na₂CO₃), 2.5 equivalents)[15]
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)[15]
-
Inert Gas (Argon or Nitrogen)
-
Schlenk tube or equivalent reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation: Add the aryl bromide (0.1 mmol, 1.0 eq.), 1-cyclopropylpyrazole-4-boronic acid (0.11 mmol, 1.1 eq.), sodium carbonate (0.25 mmol, 2.5 eq.), and Pd(PPh₃)₄ (0.005 mmol, 5 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Inerting the Atmosphere: Seal the tube and evacuate and backfill with argon three times. This step is critical because the active Pd(0) catalyst is oxygen-sensitive and can be deactivated by air.
-
Solvent Addition: Add 2 mL of the 1,4-dioxane/water (4:1) mixture via syringe. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90°C and stir for 6 hours.[15] Reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Self-Validating System: The success of this protocol is validated by the consumption of starting materials and the formation of the higher R_f product, as observed by TLC. Complete characterization of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm the structure and purity, thereby validating the entire workflow.
Conclusion and Future Outlook
1-Cyclopropylpyrazole-4-boronic acid is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its robust performance in Suzuki-Miyaura couplings allows for the efficient and predictable synthesis of complex molecules.[3][13] While its stability requires careful management, the use of its pinacol ester derivative provides a practical solution for routine applications.[6][8] As the demand for novel heterocyclic compounds continues to grow, the importance of versatile building blocks like 1-cyclopropylpyrazole-4-boronic acid is set to increase, paving the way for the next generation of therapeutics and advanced materials.
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1-Cyclopropylpyrazole-4-boronic Acid, min 95%, 1 gram . CP Lab Safety. [Link]
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1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% . Fisher Scientific. [Link]
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1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% . Thermo Fisher Scientific. [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism . ACS Publications. [Link]
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Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... . ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health (NIH). [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . ACS Publications. [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society. [Link]
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(1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid . PubChem. [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters . ResearchGate. [Link]
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Substituent effects and pH profiles for stability constants of arylboronic acid diol esters . Semantic Scholar. [Link]
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The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions . Organic Chemistry Portal. [Link]
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An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex . ElectronicsAndBooks. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis . NINGBO INNO PHARMCHEM CO., LTD. [Link]
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